molecular formula C4H7Cl2IN2S B13480983 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B13480983
M. Wt: 312.99 g/mol
InChI Key: GYHMMLSFLLRQOX-UHFFFAOYSA-N
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Description

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodine atom at the 5-position of the thiazole ring and a methanamine group at the 2-position, forming a dihydrochloride salt. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Condensation: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases

Scientific Research Applications

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties. This compound can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

    Material Science: Thiazole derivatives are used in the development of organic semiconductors, dyes, and other materials with specific electronic properties.

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including pesticides and herbicides

Mechanism of Action

The mechanism of action of 1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(5-Iodo-1,3-thiazol-2-yl)methanamine dihydrochloride can be compared with other thiazole derivatives:

Properties

Molecular Formula

C4H7Cl2IN2S

Molecular Weight

312.99 g/mol

IUPAC Name

(5-iodo-1,3-thiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C4H5IN2S.2ClH/c5-3-2-7-4(1-6)8-3;;/h2H,1,6H2;2*1H

InChI Key

GYHMMLSFLLRQOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CN)I.Cl.Cl

Origin of Product

United States

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